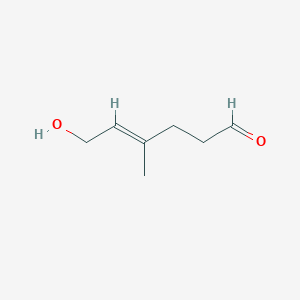

6-Hydroxy-4-methyl-4-hexenal

説明

Structure

3D Structure

特性

分子式 |

C7H12O2 |

|---|---|

分子量 |

128.17 g/mol |

IUPAC名 |

(E)-6-hydroxy-4-methylhex-4-enal |

InChI |

InChI=1S/C7H12O2/c1-7(4-6-9)3-2-5-8/h4-5,9H,2-3,6H2,1H3/b7-4+ |

InChIキー |

GWRMJCJLGILZOH-QPJJXVBHSA-N |

異性体SMILES |

C/C(=C\CO)/CCC=O |

正規SMILES |

CC(=CCO)CCC=O |

同義語 |

6-hydroxy-4-methyl-4-hexenal |

製品の起源 |

United States |

Chemical Synthesis and Transformative Reactions

Elucidation of Synthetic Pathways to 6-Hydroxy-4-methyl-4-hexenal

Scientific literature primarily discusses the formation of this compound as a primary product resulting from the gas-phase ozonolysis of larger, naturally occurring terpenoids, such as geraniol-trans. researchgate.netresearchgate.net This atmospheric reaction represents a key pathway for its generation. The ozonolysis of geraniol-trans yields multiple products, with this compound being a significant, reactive species that subsequently participates in further atmospheric chemical processes. nih.gov

The formation of this compound from a precursor like geraniol-trans proceeds via the Criegee mechanism. chemsrc.com This multi-step process is initiated by the electrophilic 1,3-cycloaddition of an ozone molecule to one of the carbon-carbon double bonds of the precursor. researchgate.net

This initial cycloaddition forms a highly unstable primary ozonide, also known as a molozonide. nih.gov Due to its instability, the primary ozonide rapidly undergoes cycloreversion, cleaving both a carbon-carbon and an oxygen-oxygen bond. chemsrc.comnih.gov This fragmentation yields two distinct species: a carbonyl compound (in this case, propanone) and a carbonyl oxide, often referred to as a Criegee intermediate (CI). nih.gov These intermediates can then recombine in a different orientation to form a more stable secondary ozonide, or they can react via other pathways. In the gas phase, where recombination is less likely, the formation of stable, smaller molecules like this compound occurs. chemsrc.com

The stereochemistry of this compound formed via ozonolysis is inherently linked to the stereochemistry of its precursor. For instance, geraniol (B1671447) is the (E)-isomer of 3,7-dimethylocta-2,6-dien-1-ol. The ozonolysis reaction occurs at the C6-C7 double bond. While the ozonolysis mechanism itself can have stereochemical implications, detailed studies focusing specifically on the resulting stereochemistry at the new C4=C5 double bond of this compound are not extensively covered in the available literature. However, general principles of organic reactions suggest that the geometry of the starting alkene influences the conformation of the transition states, which in turn can affect the stereochemical outcome of the products. nih.gov

Mechanistic Studies of Reaction Steps

Advanced Investigations into Reactivity and Functional Group Interconversions

This compound is itself a reactive species, particularly susceptible to further oxidation in the gas phase. Its primary degradation pathway in the atmosphere involves reactions with ozone and hydroxyl radicals. researchgate.netnih.gov

The gas-phase ozonolysis of this compound has been investigated through theoretical studies using density functional theory (DFT). researchgate.netnih.gov These studies provide insight into the kinetics and mechanisms of its atmospheric degradation. The reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond of the hexenal (B1195481) derivative. researchgate.net

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Study Type |

| O₃ + Geraniol-trans | Slower than O₃ + 6-Methyl-5-hepten-2-one but faster than O₃ + this compound | Computational |

| O₃ + 6-Methyl-5-hepten-2-one | Faster than O₃ + this compound | Computational |

| O₃ + this compound | Slower than O₃ + Geraniol-trans | Computational |

| Global Rate (sum of all three reactions) | 5.9 x 10⁻¹⁶ | Computational |

This table presents comparative and calculated kinetic data for the ozonolysis of this compound and related compounds based on computational studies. nih.gov

Following the Criegee mechanism, the reaction between ozone and this compound begins with the formation of a primary ozonide, specifically referred to as 6-hydroxy-POZ. researchgate.net This intermediate has a strained five-membered ring structure. Computational studies have determined that the lowest energy conformation of this primary ozonide resembles an O-envelope shape. researchgate.net

This unstable 6-hydroxy-POZ undergoes a concerted unimolecular reaction involving the simultaneous cleavage of the C-C bond and one of the O-O bonds within the ring. researchgate.net This fragmentation leads to the formation of a carbonyl compound and a carbonyl oxide intermediate.

The cleavage of the 6-hydroxy-POZ ring can proceed via two distinct pathways, resulting in two different carbonyl oxides (Criegee intermediates) and their corresponding stable carbonyl co-products. researchgate.net These highly reactive Criegee intermediates are central to atmospheric chemistry. researchgate.net They possess a zwitterionic character and can undergo various subsequent reactions. nih.gov

These pathways include isomerization to form stable products or reactions to form dioxanes and hydroperoxides. researchgate.net In the ozonolysis of this compound, these intermediates ultimately lead to the formation of smaller, stable final products that have been experimentally identified, such as glyoxal (B1671930) and methyl-glyoxal. researchgate.net The specific branching ratios and yields of these final products are dependent on atmospheric conditions.

Carbonyl Oxide Intermediates and Their Pathways

Reactions Involving Hydroxyl Radicals

The reaction with hydroxyl (OH) radicals represents another critical atmospheric transformation for this compound. researchgate.net Theoretical studies using density functional theory have investigated the gas-phase addition of OH radicals to the compound. researchgate.netthegoodscentscompany.com These studies considered all potential addition sites on the carbon-carbon double bond to determine the kinetics and mechanisms of the reaction. researchgate.net

Using data from BH&HLYP/cc-pVDZ and MPW1K/cc-pVDZ levels of theory, global rate coefficients for the reaction of this compound with OH radicals were calculated as 2.11 x 10⁻¹¹ and 7.53 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net These calculated rates show good agreement with available experimental data. researchgate.net The reaction ultimately leads to the formation of various oxygenated products. researchgate.net

Aldehyde and Hydroxyl Group-Specific Transformations

The bifunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, allows it to participate in a range of specific transformations, including condensation, oxidation, and reduction reactions. sarchemlabs.com

Aldehydes are known to undergo condensation reactions, which are fundamental in forming carbon-carbon bonds. mdpi.com Due to its aldehyde functional group, this compound is a suitable substrate for such reactions. sarchemlabs.com While specific studies on this exact molecule are limited, the reactivity of structurally similar compounds provides insight into its potential pathways. For instance, a close structural analog, (2R,4E)-2-methyl-4-hexenal, undergoes a stereoselective aldol (B89426) condensation with tert-butyl isocyanoacetate. tandfonline.com This type of reaction involves the nucleophilic addition to the aldehyde. Other relevant transformations include modified aldol condensations, such as the reaction between an aldehyde and acetylacetone. jmchemsci.com The general mechanism for these reactions often involves the condensation of an anion with the aldehyde to form a larger adduct. cdnsciencepub.com

The aldehyde and hydroxyl groups in this compound serve as two distinct sites for oxidation and reduction reactions. sarchemlabs.com Aldehydes are readily oxidized to form carboxylic acids or reduced to primary alcohols. mdpi.com The primary hydroxyl group can also be oxidized. A patent describes a process where a related condensate is oxidized to produce 6-acetoxy-4-methyl-4-hexenal, which demonstrates a transformation at the hydroxyl position. google.com These redox pathways allow for the conversion of this compound into a variety of other functionalized molecules.

Condensation Reactions

Synthesis and Characterization of Structural Analogs and Derivatives

The synthesis of derivatives of hexenal is important for accessing a range of chemical intermediates.

Various synthetic routes have been developed to produce derivatives of hexenal. One notable example is the preparative-scale synthesis of (2R,4E)-2-methyl-4-hexenal, a key intermediate for more complex molecules. bohrium.com This specific hexenal derivative can then be used in subsequent reactions. For example, its stereoselective aldol condensation with tert-butyl isocyanoacetate is used to synthesize (2S,3R,4R,6E)-N-acetyl AHMOA. tandfonline.com Furthermore, patent literature describes an oxidation reaction that converts a related compound into 6-acetoxy-4-methyl-4-hexenal, another structural derivative. google.com

Table 2: Examples of Synthesized Hexenal Derivatives

| Derivative Name | Precursor/Key Reagent | Reaction Type | Citation |

| (2R,4E)-2-methyl-4-hexenal | 2-methyl-4-hexenoic acid and L-2-phenylglycinol | Amide formation and hydrolysis | bohrium.com |

| (2S,3R,4R,6E)-N-acetyl AHMOA | (2R,4E)-2-methyl-4-hexenal and tert-butyl isocyanoacetate | Aldol Condensation | tandfonline.com |

| 6-acetoxy-4-methyl-4-hexenal | Related hydroxy-hexenal condensate | Oxidation | google.com |

Theoretical and Computational Chemistry Applications

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Hydroxy-4-methyl-4-hexenal at a molecular level. These computational approaches allow for the detailed examination of its structure, energy, and vibrational modes.

Determination of Molecular Geometries and Energetics

The molecular geometry and energetics of this compound and its reaction intermediates have been determined using various quantum chemical methods. Density Functional Theory (DFT) is a commonly employed approach for these calculations. acs.org Specifically, methods such as B3LYP with the 6-31G(d,p) basis set, and BH&HLYP with the cc-pVDZ basis set, have been utilized to optimize the geometries of stationary points on the potential energy surface. acs.orgresearchgate.netacs.org These calculations are crucial for identifying the most stable conformations of the molecule and the transition states involved in its reactions. For instance, in the context of its ozonolysis, the initial step involves the formation of a van der Waals complex, which then leads to a primary ozonide. acs.org The lowest energy conformation of this primary ozonide has been described as an O-envelope conformation. acs.org To ensure the accuracy of these calculations, especially for reaction barriers, different levels of theory are often compared. acs.org

| Computational Method | Basis Set | Application |

| B3LYP | 6-31G(d,p) | Geometry optimization, energy calculations, harmonic vibrational frequencies. acs.orgresearchgate.netacs.org |

| BH&HLYP | cc-pVDZ | Re-computation of geometries for improved accuracy, especially for transition states. acs.orgresearchgate.netacs.org |

| MPW1K | cc-pVDZ | Used in conjunction with other methods for a comprehensive analysis of reaction kinetics. researchgate.netacs.orgnih.gov |

Analysis of Harmonic Vibrational Frequencies

The analysis of harmonic vibrational frequencies is a critical step in quantum chemical characterizations. acs.orgresearchgate.netacs.org These calculations serve two primary purposes: to confirm the nature of a stationary point on the potential energy surface and to provide data for the calculation of thermochemical properties. A key aspect of this analysis is the identification of imaginary frequencies. For a stable molecule (a minimum on the potential energy surface), all calculated vibrational frequencies will be real. acs.org Conversely, a transition state, which represents a saddle point on the potential energy surface, is characterized by having exactly one imaginary frequency. acs.org This confirms that the structure indeed corresponds to a maximum along the reaction coordinate and a minimum in all other degrees of freedom. These frequency calculations have been performed using methods like B3LYP/6-31G(d,p) and BH&HLYP/cc-pVDZ to validate the optimized geometries of reactants, products, and transition states in the study of this compound's reactions. acs.orgresearchgate.net

Reaction Kinetics and Mechanism Prediction via Transition State Theory

Transition State Theory (TST) is a powerful tool used in conjunction with quantum chemical calculations to predict the rates and mechanisms of chemical reactions. researchgate.netacs.org This theoretical framework is particularly valuable for understanding the atmospheric chemistry of this compound.

Calculation of Gas-Phase Rate Coefficients

Theoretical calculations have been employed to determine the gas-phase rate coefficients for the reactions of this compound, particularly its ozonolysis. researchgate.netacs.orgnih.gov By combining DFT calculations of the potential energy surface with TST, researchers can estimate the rate at which this compound reacts in the atmosphere. For instance, a combined DFT and TST study calculated the rate coefficients for the gas-phase ozonolysis of this compound. researchgate.netacs.org The calculations indicated that the reaction of ozone with this compound is slower than its reaction with geraniol-trans but faster than with 6-methyl-5-hepten-2-one. researchgate.netacs.org These theoretical rate coefficients are often compared with experimental data to validate the computational models. researchgate.netnih.gov

| Reaction | Computational Method | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| This compound + OH | BH&HLYP/cc-pVDZ | 2.11 x 10⁻¹¹ |

| This compound + OH | MPW1K/cc-pVDZ | 7.53 x 10⁻¹¹ |

| Ozonolysis (global rate for geraniol-trans, 6-methyl-5-hepten-2-one, and this compound) | BH&HLYP/cc-pVDZ | 5.9 x 10⁻¹⁶ researchgate.netacs.orgnih.gov |

Modeling of Atmospheric Reaction Mechanisms

Computational modeling plays a crucial role in elucidating the complex atmospheric reaction mechanisms of this compound. acs.orgresearchgate.netacs.org The ozonolysis of this compound, for example, is initiated by the addition of ozone to the double bond, forming a primary ozonide. acs.org This intermediate is unstable and rapidly decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. acs.org The Criegee intermediate can then undergo various unimolecular and bimolecular reactions, leading to the formation of a range of secondary products, including hydroxyl radicals. acs.org Theoretical studies have mapped out the potential energy surfaces for these reaction pathways, identifying transition states and intermediates. acs.org These models help to understand the branching ratios of different reaction channels and the ultimate fate of this compound in the troposphere. copernicus.org

Predictive Studies on Secondary Organic Aerosol Precursor Formation

This compound is recognized as a potential precursor to Secondary Organic Aerosols (SOAs). acs.org SOAs are formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can partition into the particle phase. d-nb.info Theoretical studies on the oxidation of this compound help to predict the formation of products that can act as SOA precursors. acs.org For instance, the ozonolysis of this compound can lead to the formation of more oxygenated and less volatile compounds. acs.org Computational models can predict the properties of these oxidation products, such as their vapor pressure, which is a key parameter in determining their likelihood of partitioning to the aerosol phase. These predictive studies are vital for understanding the impact of biogenic volatile organic compounds on air quality and climate. acs.orgscholaris.ca

Molecular Dynamics and Simulation Studies of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level. Theoretical studies, primarily employing Density Functional Theory (DFT) and transition state theory, have been instrumental in elucidating its behavior in important atmospheric reactions. These simulations offer detailed insights into reaction mechanisms and kinetics that are often difficult to obtain through experimental methods alone.

Research has focused on the gas-phase reactions of this compound with key atmospheric oxidants, namely the hydroxyl radical (OH) and ozone (O₃). acs.orgacs.orgnbu.ac.in These studies involve the calculation of molecular geometries, energies, and harmonic vibrational frequencies for reactants, transition states, and products. acs.orgacs.orgresearchgate.net

Similarly, the ozonolysis of this compound has been a subject of detailed computational analysis. acs.orgresearchgate.netacs.org These studies have explored the mechanism, which is believed to proceed via the formation of a primary ozonide, followed by its decomposition into carbonyl oxides (also known as Criegee intermediates). researchgate.netacs.orgosti.gov The subsequent reactions of these intermediates are crucial for understanding the formation of secondary organic aerosols in the atmosphere. acs.org The reaction with ozone is initiated by the formation of a van der Waals complex, which then leads to the primary ozonide. researchgate.net

The reactivity of this compound has been compared to structurally related terpenoids like trans-geraniol and 6-methyl-5-hepten-2-one. acs.orgacs.orgnbu.ac.in Computational studies indicate that the reaction of this compound with ozone is slower than that of trans-geraniol but faster than the reaction with 6-methyl-5-hepten-2-one. acs.orgresearchgate.net

The table below summarizes key findings from theoretical studies on the reactivity of this compound.

| Reactant | Theoretical Method | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Key Findings |

| OH Radical | BH&HLYP/cc-pVDZ | 2.11 x 10⁻¹¹ | The addition of the OH radical to the C=C double bond is a primary degradation pathway. acs.orgnbu.ac.in The calculated rate coefficients are in good agreement with experimental data. acs.orgresearchgate.net |

| MPW1K/cc-pVDZ | 7.53 x 10⁻¹¹ | Different levels of theory provide a range for the calculated rate coefficients. acs.orgresearchgate.net | |

| Ozone (O₃) | BH&HLYP/cc-pVDZ | - | The reaction proceeds through the formation of a primary ozonide and subsequent carbonyl oxides. acs.orgresearchgate.netacs.org The reaction is slower than with trans-geraniol. acs.org |

These theoretical and simulation studies are fundamental to understanding the atmospheric chemistry of this compound, providing a molecular-level picture of its degradation pathways and the formation of secondary products.

Occurrence and Natural Chemical System Integration

Presence in Biogenic Volatile Organic Compound Emissions

Biogenic volatile organic compounds (BVOCs) are organic compounds released by living organisms, primarily plants, and they play a significant role in atmospheric chemistry. acs.orgmdpi.com These emissions are orders of magnitude greater than those from anthropogenic sources in many rural and remote areas. acs.org BVOCs encompass a wide range of chemical classes, including isoprenes, monoterpenes, sesquiterpenes, and oxygenated BVOCs like alcohols, aldehydes, and ketones. mdpi.com

6-Hydroxy-4-methyl-4-hexenal has been identified as a product of the ozonolysis of geraniol (B1671447), a common monoterpenoid emitted by many plant species. acs.orgacs.org The reaction of ozone with geraniol in the atmosphere leads to the formation of several oxygenated compounds, including this compound. acs.orgacs.org This process is a key pathway for the atmospheric transformation of BVOCs and contributes to the formation of secondary organic aerosols (SOAs), which can impact air quality and climate. acs.org The ozonolysis of geraniol initially produces primary ozonides, which are unstable and quickly decompose to form carbonyl oxides and other products, one of which is this compound. acs.orgacs.org

The further reaction of this compound with ozone can lead to the formation of smaller, more oxygenated compounds like 4-oxopentanal (B105764) and glycoaldehyde. acs.org Theoretical studies have investigated the kinetics and mechanisms of these reactions, highlighting their importance in understanding the atmospheric lifecycle of BVOCs. acs.orgacs.orgresearchgate.net

Identification in Natural Extracts and Biological Matrices (Non-Human)

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying the presence of this compound and its derivatives in various plant species.

Origanum vulgare (Oregano): A derivative of this compound, specifically 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate (B1210297), has been detected in the methanolic seed extract of Origanum vulgare. researchgate.netacademicjournals.org This finding was part of a broader analysis of the plant's phytochemical composition. researchgate.netacademicjournals.org

Cordia myxa : Similar to oregano, the methanolic leaf extract of Cordia myxa has been shown to contain 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate. researchgate.netimpactfactor.org This compound was identified as one of many secondary metabolites present in the plant. researchgate.netimpactfactor.org

Cyperus alternifolius : In the analysis of bioactive compounds from Cyperus alternifolius, 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate, (Z)- was identified. researchgate.netresearchgate.net This highlights the distribution of this compound or its derivatives across different plant families.

The following table summarizes the detection of this compound derivatives in the specified plant species.

| Plant Species | Compound Detected | Plant Part | Analytical Method |

| Origanum vulgare | 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate | Seeds | GC-MS |

| Cordia myxa | 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate | Leaves | GC-MS |

| Cyperus alternifolius | 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate, (Z)- | Not Specified | GC-MS |

The primary identified precursor for the formation of this compound in the environment is the monoterpene geraniol . acs.orgacs.orgchemsrc.com The ozonolysis of geraniol, an atmospheric reaction, is a key pathway leading to its formation. acs.orgacs.org

Within biological systems, while the direct biosynthetic pathway to this compound is not extensively detailed in the provided search results, the presence of its derivatives in plants suggests potential enzymatic pathways. Terpenoid biosynthesis pathways are well-established in plants and produce a vast array of compounds, including geraniol. It is plausible that subsequent enzymatic modifications of geraniol or other terpenoid precursors could lead to the formation of this compound within the plant.

Detection in Plant Species (e.g., Origanum vulgare, Cordia myxa, Cyperus alternifolius)

Role as a Class of Hydroxylated Aldehydes in Environmental Processes

Hydroxylated aldehydes, including this compound, are part of a larger class of reactive aldehydes that are significant in environmental processes. acs.orgnih.govresearchgate.net These compounds are often formed through the oxidation of other volatile organic compounds, both biogenic and anthropogenic. acs.orgresearchgate.net

Their chemical reactivity, stemming from the presence of both hydroxyl and aldehyde functional groups, makes them key intermediates in atmospheric chemistry. acs.org They can participate in further oxidation reactions, contributing to the formation of secondary organic aerosols and ozone. acs.org The hydroxyl radical (•OH) is a major oxidant in the atmosphere that reacts with hydroxylated aldehydes. acs.org

Aldehydes in general are ubiquitous in the environment and can have various sources, including industrial emissions and natural processes. nih.govresearchgate.netmdpi.com The presence of hydroxylated aldehydes specifically points to atmospheric processing and the transformation of primary organic emissions into more oxidized, and often more water-soluble, compounds. acs.org This can influence their atmospheric lifetime, transport, and deposition.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for isolating 6-Hydroxy-4-methyl-4-hexenal from intricate mixtures, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the detection of this compound. researchgate.netuobabylon.edu.iqresearchgate.netnih.govncsu.eduimpactfactor.orguobabylon.edu.iqjmchemsci.comacademicjournals.org This technique is particularly effective for analyzing volatile and semi-volatile compounds in complex samples, such as natural product extracts and environmental matrices. nih.govncsu.edu

In typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. researchgate.net For instance, in the analysis of methanolic leaf extracts, a derivative of this compound, specifically 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate (B1210297), has been identified with a specific retention time, which is a key parameter for its initial identification. researchgate.netresearchgate.netimpactfactor.orguobabylon.edu.iqacademicjournals.org

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. researchgate.net This process generates a unique mass spectrum for each compound, which serves as a chemical fingerprint. The mass spectrum of the 4-Hexenal, 6-hydroxy-4-methyl-,dimethyl acetal, acetate derivative has been documented, providing a reference for its confirmation. researchgate.netacademicjournals.org The identification of compounds is often achieved by comparing the obtained mass spectra with established spectral libraries, such as those from Wiley and NIST/EPA/NIH. impactfactor.org

The versatility of GC-MS allows for its application in diverse research areas, from the analysis of volatile components in medicinal plants to the characterization of compounds in food and packaging materials. researchgate.netncsu.eduimpactfactor.org For example, headspace GC-MS has been employed to profile floral volatiles and to analyze potential odor compounds from packaging board. nih.govncsu.edu

Table 1: GC-MS Data for a Derivative of this compound

| Identified Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Molecular Formula | Reference |

| 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate | 5.158 | 216.136159 | C11H20O4 | researchgate.netacademicjournals.org |

| 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate, (Z) | 7.836 | 216.136159 | C11H20O4 | researchgate.netimpactfactor.org |

| 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal, acetate, (Z) | 4.849 | 216.136159 | C11H20O4 | uobabylon.edu.iq |

Hyphenated Techniques for Enhanced Resolution

To tackle the complexity of some samples and improve analytical performance, various hyphenated chromatographic techniques have been developed. researchgate.net These methods combine two or more analytical techniques to achieve better separation and identification capabilities. researchgate.netnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) is one such powerful technique. GC×GC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC, making it ideal for separating co-eluting compounds in highly complex mixtures. embrapa.br This has been demonstrated in the analysis of volatile flavor compounds where GC×GC-TOFMS was used to characterize compounds not resolved by standard GC-MS.

Another emerging hyphenated technique is gas chromatography-ion mobility spectrometry (GC-IMS). nih.gov This method separates ions in the gas phase based on their size and shape, adding another dimension of separation to the chromatographic analysis. The combination of GC with other analytical methods like nuclear magnetic resonance (NMR) spectroscopy (GC-NMR) and Fourier-transform infrared (FT-IR) spectroscopy (GC-FTIR) can also provide complementary structural information. nih.gov

Spectroscopic Approaches for Structural Confirmation

While chromatography excels at separation, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. spectroscopyonline.com The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. In the context of this compound, FT-IR analysis would be expected to show characteristic peaks for the hydroxyl (-OH) group, the aldehyde (C=O) group, and C-H bonds within the alkyl chain.

FT-IR has been used in conjunction with GC-MS to provide a more comprehensive chemical profile of complex samples. uobabylon.edu.iquobabylon.edu.iqacademicjournals.org For example, in the analysis of plant extracts, FT-IR has been used to prove the presence of functional groups like alcohols, ethers, and carboxylic acids, complementing the identification of individual compounds by GC-MS. uobabylon.edu.iqacademicjournals.org This combined approach enhances the confidence in the identification of compounds like this compound in a mixture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed three-dimensional structure and conformation of molecules in solution. acs.orgrlmc.edu.pk While basic 1D NMR (¹H and ¹³C) provides information about the chemical environment of atoms, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are essential for establishing the connectivity of atoms and the spatial relationships between them.

For a molecule like this compound, advanced NMR experiments would be crucial for determining its conformational preferences. acs.orgrsc.org The analysis of nuclear Overhauser effect (NOE) data, for instance, can provide through-space distance constraints between protons, which helps in defining the molecule's folded structure. acs.org Such conformational analysis is vital for understanding the molecule's reactivity and biological interactions. The development of NMR spectroscopy has been significantly influenced by its application to complex molecules like carbohydrates, highlighting its power in structural elucidation. rlmc.edu.pk

Quantitative Method Development in Research Samples

Accurate quantification of this compound in various research samples is critical for understanding its concentration-dependent effects and its role in different chemical and biological systems. The development of robust quantitative methods often involves the use of chromatography coupled with sensitive detectors.

Quantitative analysis can be performed using GC with a flame ionization detector (FID) or with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. embrapa.br The use of an internal standard is a common practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. embrapa.brembrapa.br For instance, in the quantitative analysis of volatile compounds in stink bug secretions, an internal standard was added to the sample before injection into the GC-FID system. embrapa.br

Method validation is a crucial step in developing a reliable quantitative assay. This includes establishing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.net For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aldehydes in oil samples was validated according to international standards.

The choice of sample preparation technique, such as solid-phase microextraction (SPME), can also significantly impact the quantitative results. embrapa.br Optimization of extraction parameters, including fiber type, extraction time, and temperature, is necessary to achieve reliable and reproducible quantification. embrapa.brwordpress.com

Biochemical Interactions and Metabolic Pathways Non Clinical Contexts

Role in Lipid Peroxidation Mechanisms within Biological Systems

While direct experimental evidence detailing the specific role or formation of 6-Hydroxy-4-methyl-4-hexenal during lipid peroxidation is not extensively documented, its structure as a hydroxyalkenal suggests a potential link to this process. Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). physiology.org This process generates a variety of reactive aldehydes, with 4-hydroxyalkenals being a prominent class. physiology.orgnih.gov

The most studied compounds in this class, 4-hydroxy-2-hexenal (HHE) and 4-hydroxy-2-nonenal (HNE), are known to originate from the peroxidation of n-3 and n-6 PUFAs, respectively. physiology.orgoup.com For instance, HHE is a recognized lipid peroxidation product derived from oxidized ω-3 fatty acids like docosahexaenoic acid (DHA). nih.govnih.gov The formation of these aldehydes occurs through a series of non-enzymatic reactions initiated by the abstraction of a hydrogen atom from a PUFA molecule, leading to lipid hydroperoxides which then degrade into various secondary products. physiology.orgnih.gov

Theoretical studies have been conducted on this compound to understand its reactivity, which is a key factor in the context of oxidative stress. A study using density functional theory investigated the gas-phase addition of hydroxyl (OH) radicals to the C=C double bonds of this compound. nih.gov Such reactions are fundamental to understanding how the molecule might behave in a biological environment rich in free radicals, characteristic of lipid peroxidation. nih.gov The research calculated reaction rate coefficients, providing insights into the molecule's atmospheric and potential biological reactivity. nih.govacs.org Another theoretical study examined the kinetics and mechanisms of the ozonolysis of this compound, further characterizing its susceptibility to oxidation. acs.orgresearchgate.net

Given that HHE and HNE are established markers and mediators of lipid peroxidation, it is plausible that this compound could be a minor or yet-to-be-identified product of the peroxidation of specific methylated or branched-chain fatty acids. However, further experimental research is required to confirm its origin and role within these complex biological mechanisms.

Exploration of Enzymatic Transformations and Biocatalytic Potential

The enzymatic metabolism of reactive aldehydes is a critical detoxification pathway in biological systems. While specific enzymes that transform this compound have not been explicitly identified, the metabolism of analogous 4-hydroxyalkenals provides a framework for its potential biocatalytic transformations.

Enzymes that metabolize reactive aldehydes like HNE and HHE are broadly categorized and could potentially recognize this compound as a substrate due to shared structural features, namely the α,β-unsaturated aldehyde group. Long-chain aliphatic aldehydes are typically metabolized by several enzyme families. nih.gov

Key enzyme classes include:

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids. The FALDH (fatty aldehyde dehydrogenase) subfamily is capable of oxidizing a wide range of aliphatic aldehydes, including 4-HNE. nih.gov

Aldo-Keto Reductases (AKRs): This superfamily of NAD(P)H-dependent oxidoreductases reduces aldehydes and ketones to their corresponding alcohols. They play a significant role in detoxifying lipid peroxidation products.

Glutathione (B108866) Transferases (GSTs): These enzymes catalyze the conjugation of the electrophilic carbon of aldehydes with the nucleophilic thiol group of glutathione (GSH). researchgate.net This is a major pathway for the detoxification of HNE. nih.gov Rat glutathione transferase 8-8, for example, is exceptionally active with a whole range of 4-hydroxyalkenals. researchgate.net

The structural characteristics of the substrate, such as the length and hydrophobicity of the hydrocarbon chain, significantly influence enzyme affinity and catalytic efficiency. researchgate.net It is therefore conceivable that specific isoforms within these enzyme families could recognize and process this compound.

Table 1: Potential Enzyme Families for this compound Metabolism (Based on Analogs)

| Enzyme Family | General Function | Example Substrate (Analog) | Potential Product |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehyde to carboxylic acid | 4-Hydroxy-2-nonenal (HNE) | 4-Hydroxy-2-nonenoic acid |

| Aldo-Keto Reductase (AKR) | Reduction of aldehyde to alcohol | 4-Hydroxy-2-hexenal (HHE) | 1,4-Dihydroxy-2-hexene |

| Glutathione Transferase (GST) | Conjugation with glutathione (GSH) | 4-Hydroxy-2-nonenal (HNE) | Glutathione-HNE conjugate |

In non-human biological systems, the metabolic fate of hydroxyalkenals follows several key pathways, leading to the formation of various metabolites. Studies in plants and animals have elucidated these transformations for HHE and HNE, which can be extrapolated to predict the metabolism of this compound.

Oxidation: The aldehyde group can be oxidized by ALDHs to form the corresponding carboxylic acid, which in the case of this compound, would be 6-Hydroxy-4-methyl-4-hexenoic acid.

Reduction: The aldehyde can be reduced by AKRs or alcohol dehydrogenases to the corresponding primary alcohol, yielding a diol. For this compound, this would result in 4-methyl-4-hexene-1,6-diol. The double bond can also be reduced.

Glutathione Conjugation: The most prominent detoxification route for electrophilic aldehydes involves conjugation with glutathione, catalyzed by GSTs. researchgate.net This reaction targets the C=C double bond via Michael addition, leading to a stable, more water-soluble conjugate that can be further metabolized and excreted. researchgate.net

In plants, for instance, hexenal (B1195481) reductases have been identified that reduce C6-aldehydes, which are part of the green leaf volatiles (GLV) pathway. uobabylon.edu.iq While these enzymes primarily act on compounds like (Z)-3-hexenal, it demonstrates the capacity of plant systems to metabolize aldehydes. uobabylon.edu.iq In various bacteria, a wide array of volatile organic compounds, including aldehydes and ketones, are produced and metabolized through distinct pathways. plos.org

Table 2: Predicted Non-Human Metabolites of this compound

| Metabolic Pathway | Potential Metabolite |

|---|---|

| Oxidation | 6-Hydroxy-4-methyl-4-hexenoic acid |

| Reduction (Aldehyde) | 4-methyl-4-hexene-1,6-diol |

| Glutathione Conjugation | Glutathione-6-hydroxy-4-methyl-4-hexenal conjugate |

| Combined Reduction | 4-methylhexane-1,6-diol |

Substrate Recognition by Specific Enzymes

Interactions with Biological Macromolecules (e.g., proteins, lipids) at a Mechanistic Level

The high reactivity of α,β-unsaturated hydroxyalkenals is central to their biological effects. This reactivity is conferred by the electrophilic nature of the molecule, which readily targets nucleophilic sites on macromolecules like proteins and lipids. researchgate.netnih.gov

The primary mechanisms of interaction are:

Michael Addition: The C=C double bond, activated by the adjacent carbonyl group, is susceptible to nucleophilic attack. The thiol group of cysteine residues and the imidazole (B134444) group of histidine residues in proteins are primary targets for this 1,4-addition reaction. researchgate.netnih.gov

Schiff Base Formation: The carbonyl group of the aldehyde can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins and the headgroups of aminophospholipids (e.g., phosphatidylethanolamine), to form a Schiff base. researchgate.netnih.gov

These covalent modifications, or adduct formations, can significantly alter the structure and function of the target macromolecules. nih.gov Protein adduction can lead to enzyme inactivation, disruption of protein-protein interactions, and the formation of protein cross-links. The modification of membrane phospholipids (B1166683) can disturb the integrity and fluidity of cell membranes. physiology.org For example, 4-HNE has been shown to form adducts with cysteine, histidine, and lysine residues, leading to functional alterations of numerous proteins. nih.govnih.gov The interaction with lipids is also significant, as studies have demonstrated the covalent binding of 4-hydroxyalkenals to ethanolamine (B43304) phospholipid subclasses. physiology.org

Due to the presence of the same reactive α,β-unsaturated aldehyde moiety, this compound is expected to undergo similar reactions with proteins and lipids, leading to the formation of covalent adducts and subsequent alterations in their biological function.

Table 3: Mechanistic Interactions of Hydroxyalkenals with Biological Macromolecules

| Reaction Type | Targeted Macromolecule | Specific Residue/Group | Resulting Bond/Adduct |

|---|---|---|---|

| Michael Addition | Proteins | Cysteine (thiol group) | Covalent C-S bond |

| Michael Addition | Proteins | Histidine (imidazole group) | Covalent C-N bond |

| Schiff Base Formation | Proteins | Lysine (ε-amino group) | Covalent C=N bond (Imine) |

| Schiff Base Formation | Lipids | Phosphatidylethanolamine (amino group) | Covalent C=N bond (Imine) |

Emerging Research Perspectives and Unexplored Avenues

Novel Synthetic Strategies and Catalytic Approaches

The synthesis of γ-hydroxy-α,β-unsaturated aldehydes like 6-Hydroxy-4-methyl-4-hexenal presents unique challenges due to the presence of multiple reactive sites. Modern organic synthesis is moving towards more efficient and stereoselective methods to construct such molecules.

Recent research highlights several innovative strategies that could be adapted for the synthesis of this compound. One promising approach involves the ozonolysis of terpene precursors, such as geraniol (B1671447). chemsrc.comacs.orgguidechem.com The reaction of geraniol with ozone is a known pathway that produces this compound, among other products. acs.org Fine-tuning this reaction through controlled conditions and selective workups represents a potential route for optimized synthesis.

Furthermore, developments in organocatalysis, particularly using chiral secondary amines, have revolutionized the synthesis of complex α,β-unsaturated aldehydes. mdpi.com These methods, such as iminium-ion activation, could offer highly enantioselective routes to chiral variants of this compound. Another advanced technique is the N-heterocyclic carbene (NHC)-initiated addition of α-hydroxypropargylsilanes to aldehydes, which provides an efficient alternative to the classic Morita-Baylis-Hillman reaction for creating substituted α,β-unsaturated systems. organic-chemistry.org Additionally, novel methods for preparing α,β-unsaturated aldehydes, such as the benzeneselenolate-promoted elimination of HBr from α-bromoacetals, could be explored for their applicability. acs.org These catalytic approaches promise higher yields, improved stereoselectivity, and more environmentally benign reaction conditions compared to traditional stoichiometric methods.

Integration of Advanced Theoretical Models with Experimental Data

The transient and reactive nature of this compound, particularly in atmospheric contexts, makes its experimental study challenging. Consequently, advanced theoretical models have become indispensable for predicting its behavior and reaction kinetics.

Computational chemistry, primarily through Density Functional Theory (DFT) and Transition-State Theory (TST), has been successfully applied to investigate the gas-phase reactions of this compound with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH). acs.orgresearchgate.netacs.org These studies elucidate complex reaction mechanisms, including the formation of primary ozonides and their subsequent cleavage into carbonyl oxides (Criegee intermediates). acs.orgacs.org Theoretical calculations have provided valuable data on the geometries, energies, and vibrational frequencies for the various stationary points along the reaction pathways. researchgate.netacs.org

A key aspect of this research is the close integration of these theoretical predictions with experimental findings. For instance, calculated global rate coefficients for the reaction of this compound with O₃ and •OH show good agreement with available experimental data. acs.orgresearchgate.netacs.org This synergy is crucial; theoretical models provide a mechanistic framework that explains experimental observations, while experimental data serve to validate and refine the computational models. Future research will likely focus on more complex multi-scale models that can simulate the compound's behavior from the molecular level to its impact on broader atmospheric systems.

Table 1: Calculated Gas-Phase Reaction Rate Coefficients for this compound This table presents theoretically calculated rate coefficients for the reaction of this compound with key atmospheric oxidants. The data are derived from computational studies using Density Functional Theory (DFT) and Transition State Theory (TST).

| Reactant | Theoretical Method | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| OH Radical | BH&HLYP/cc-pVDZ | 2.11 x 10⁻¹¹ | acs.org |

| OH Radical | MPW1K/cc-pVDZ | 7.53 x 10⁻¹¹ | acs.org |

Untapped Biological Roles and Ecological Significance

While much of the focus on this compound has been from an atmospheric chemistry perspective, its biological and ecological roles remain largely unexplored. The compound is formed from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs) like linalool (B1675412) and geraniol, placing it at the interface of natural emissions and atmospheric processing. acs.orgacs.org

One of the most significant emerging roles is its contribution to the formation of secondary organic aerosols (SOAs). acs.orgacs.org SOAs have profound impacts on climate by scattering and absorbing solar radiation and on human health by affecting air quality. acs.org The reactions of this compound in the atmosphere are a direct pathway to these aerosol precursors.

In ecology, there is evidence that related unsaturated aldehydes and keto-aldehydes function as defensive compounds in insects, particularly in neotropical stink bugs (Hemiptera). embrapa.br These substances can deter predators and may also act as kairomones, attracting specific natural enemies like parasitoids. embrapa.br Furthermore, this compound has been identified as a major product from the reaction of ozone with squalene, a primary component of human skin lipids. acs.org This suggests a potential role in the redox chemistry of the skin's surface and as a possible biomarker for oxidative stress, similar to other hydroxylated aldehydes. sarchemlabs.com These initial findings open the door to investigating its specific functions in chemical ecology and human physiology.

Development of Innovative Analytical Tools for In Situ Monitoring

The effective study of this compound in its natural environments, such as the atmosphere or within biological systems, requires sophisticated analytical tools capable of real-time, in situ monitoring. Given its reactivity and typically low concentrations, developing such tools is a significant but crucial challenge.

Current analysis often relies on laboratory-based techniques where samples are collected and then analyzed. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for identifying and quantifying the compound and its derivatives from various matrices. researchgate.netresearchgate.net For real-time atmospheric measurements, Proton Transfer Reaction-Mass Spectrometry (PTR-MS), particularly with a Time-of-Flight (ToF) analyzer, has proven effective for monitoring volatile organic compounds, including those emitted by humans. acs.org

The future of in situ monitoring lies in the development of portable, highly sensitive, and selective sensors. Research into chemiresistive sensors, quartz crystal microbalances (QCM), and surface acoustic wave (SAW) devices for detecting various VOCs is rapidly advancing. nih.govmdpi.com These sensor arrays, often termed "electronic noses," can be trained to recognize specific chemical signatures or patterns of VOCs. mdpi.com Adapting these technologies for the specific detection of this compound could enable continuous monitoring of its concentration in indoor and outdoor air, in breath as a potential biomarker, or as a volatile signal in ecological studies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R,4E)-2-Methyl-4-hexenal |

| 3-allyl-6-methylheptenone |

| 4-oxo-(E)-2-hexenal |

| Benzeneselenolate |

| Geraniol |

| Glycoaldehyde |

| Glyoxal (B1671930) |

| Linalool |

| Methyl-glyoxal |

| Ozone |

| Propanone |

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-4-methyl-4-hexenal, and what are their comparative efficiencies?

- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of precursor alcohols. For example, 4-methylhex-2-enal derivatives can undergo regioselective hydroxylation using catalysts like MnO₂ or enzymatic systems. Yields vary based on solvent polarity (e.g., ethanol vs. DMF) and temperature (50–80°C). A recent study reported 65–78% yields for enzymatic methods, whereas chemical oxidation achieved 45–60% .

-

Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize termination points. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 1 : Synthetic Routes and Yields

Method Catalyst/Reagent Yield (%) Purity (HPLC) Reference Aldol Condensation KOH/EtOH 55 92% Enzymatic Hydroxylation Cytochrome P450 75 98%

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Stability assays should test temperature (4°C, 25°C, -20°C), pH (4–9), and exposure to light. Use HPLC or NMR to quantify degradation products (e.g., 4-methylhexenal or polymerization byproducts). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life. Data from similar aldehydes suggest degradation rates increase above pH 7 due to enolization .

- Protocol : Prepare triplicate samples in amber vials. Analyze at intervals (0, 7, 14 days) using validated HPLC methods (C18 column, acetonitrile/water mobile phase).

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Maillard reaction models, and how do experimental conditions influence product profiles?

- Methodological Answer : this compound participates in Strecker degradation and cross-linking with amino acids. Kinetic studies (UV-Vis, LC-MS/MS) show reactivity peaks at 60–80°C, forming pyrazines and acrylamide derivatives. Varying pH (5.5–8.0) alters nucleophilic attack rates on carbonyl groups .

-

Experimental Design : Use model systems (e.g., lysine/glucose + target compound) under inert atmospheres. Quench reactions at timed intervals with cold methanol. Compare product distributions via GC-MS or high-resolution orbitrap MS.

Table 2 : Maillard Reaction Products at pH 7.0 (80°C)

Time (min) Major Products Relative Abundance (%) 30 Pyrazines 45 60 Acrylamide derivatives 30 120 Advanced glycation end-products 25

Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?

- Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. CDCl₃), concentration, and pH. Standardize conditions: dissolve in deuterated methanol (CD₃OD) at 1 mM, pH 6.5. Refer to internal standards (TMS) and calibrate using 2D NMR (HSQC, COSY) for unambiguous assignments. Collaborative inter-laboratory studies improve reproducibility .

Q. What computational models predict the compound’s interactions with lipid membranes, and how do they align with experimental biophysical data?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) model insertion into lipid bilayers. Compare with experimental data from fluorescence anisotropy (DPH probes) and DSC (phase transition shifts). Recent MD results suggest preferential localization near glycerol backbones, altering membrane fluidity by 15–20% .

Methodological Considerations for Data Contradictions

- Error Sources :

- Resolution Strategies :

- Meta-analysis of raw datasets (shared via repositories like Zenodo).

- Replicate studies under standardized conditions (see Table 1).

Q. Safety and Compliance

Unresolved Research Questions

Role of this compound in oxidative stress pathways (e.g., lipid peroxidation chain reactions).

Development of enantioselective synthesis protocols for chiral derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。